molecular formula C11H19NO8 B044135 (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid CAS No. 117247-24-2

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

Cat. No. B044135
M. Wt: 293.27 g/mol
InChI Key: HSTISHQCJFCNQH-BIIVNPBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid, also known as Ac2L-Fuc4N, is a carbohydrate molecule that plays a significant role in various biological processes. It is a rare sugar found in the cell walls of bacteria, and it has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid works by binding to specific receptors on the surface of cells. It has been found to bind to various receptors, including Toll-like receptors (TLRs) and C-type lectin receptors (CLRs). The binding of (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid to these receptors triggers a cascade of events that leads to the activation of immune cells and the production of cytokines and chemokines.

Biochemical And Physiological Effects

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been found to modulate the immune response by activating immune cells and promoting the production of cytokines and chemokines. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid in lab experiments is its ability to modulate the immune response. This makes it a useful tool for studying the immune system and developing new drugs and vaccines. However, one of the limitations of using (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid in lab experiments is its complexity, which makes it difficult to synthesize and study.

Future Directions

There are several future directions for the study of (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid. One direction is the development of new drugs and vaccines that target specific receptors on the surface of cells. Another direction is the investigation of the role of (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid in various biological processes, such as inflammation and cancer. Additionally, the development of new synthesis methods for (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid could lead to new applications and discoveries.

Synthesis Methods

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, whereas enzymatic synthesis involves the use of enzymes to catalyze the reaction. One of the most commonly used methods for synthesizing (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid is the chemical synthesis method, which involves the reaction of fucose with N-acetylglucosamine.

Scientific Research Applications

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, immunomodulatory, and anti-tumor properties. It has also been found to play a significant role in the immune system, specifically in the recognition and binding of certain bacteria. (2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid has been used in various scientific research studies to investigate its potential therapeutic applications, including the development of new drugs and vaccines.

properties

CAS RN

117247-24-2

Product Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C11H19NO8

Molecular Weight

293.27 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H19NO8/c1-5(14)12-8-7(16)4-11(19,10(17)18)20-9(8)6(15)2-3-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7+,8-,9+,11+/m1/s1

InChI Key

HSTISHQCJFCNQH-BIIVNPBRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H](CCO)O)(C(=O)O)O)O

SMILES

CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(CCO)O)(C(=O)O)O)O

synonyms

N-acetyl-8-deoxyneuraminic acid
NA-8-DNMA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.